B1575007 Cancer/testis antigen 1 (123-137)

Cancer/testis antigen 1 (123-137)

Cat. No. B1575007
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cancer/testis antigen 1;  NY-ESO-1

Scientific Research Applications

Immunotherapy and Vaccine Development

Cancer/testis (CT) antigens, including CT antigen 1, are primarily expressed in male germ cells in the testis and in various types of tumors, but not in adult somatic tissues. This unique expression profile makes them ideal targets for cancer immunotherapy. Clinical trials utilizing antigens like MAGE-A and NY-ESO-1, which are similar to CT antigen 1, are currently in progress, highlighting the potential of CT antigens in the development of antigen-specific cancer vaccines (Scanlan et al., 2002).

Biomarkers for Early Cancer Detection

CT antigens, including CT antigen 1, can serve as biomarkers for early cancer detection. Their expression in various cancers, combined with their absence in most normal adult tissues, provides a unique marker that can be used to identify cancers at an early stage (Ghafouri-Fard & Modarressi, 2009).

Cancer Vaccine Trials and Antigen Expression Analysis

The expression of CT antigens, such as CT antigen 1, has led to the development of cancer vaccine trials. Studies on CT antigens like MAGE-A3 and NY-ESO-1, which share similarities with CT antigen 1, have shown that they can elicit spontaneous humoral and cell-mediated immune responses in cancer patients, making them potential targets for immunotherapy (Caballero & Chen, 2009).

Diagnostic and Therapeutic Development in Specific Cancers

The high expression of CT antigens, such as CT antigen 1, in specific cancers like epithelial ovarian cancer (EOC) suggests their importance in early diagnostics. This makes them potential targets for the development of diagnostic and therapeutic methods in specific cancer types (Garg et al., 2007).

Role in Oncogenesis and Tumorigenesis

CT antigens, including CT antigen 1, might play a role in oncogenesis. The expression of these antigens in various tumor types, such as melanoma and carcinomas of the bladder, lung, and liver, suggests that they could contribute characteristic features to the neoplastic phenotype, including immortality, invasiveness, immune evasion, hypomethylation, and metastatic capacity (Simpson et al., 2005).

Potential in Immunotherapy

Cancer/testis antigens like CT antigen 1 are considered promising candidates for cancer immunotherapy. They have become a major focus for the development of vaccine-based clinical trials in recent years due to their restricted expression to tumors and immunogenic nature (Kulkarni et al., 2012).

properties

sequence

LKEFTVSGNILTIRL

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

synonym

Cancer/testis antigen 1 (123-137); NY-ESO-1 (123-137)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.